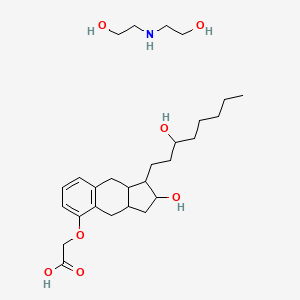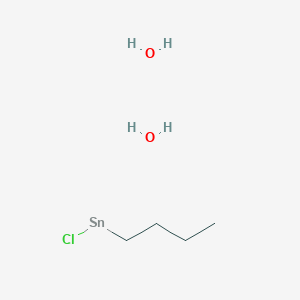
Treprostinil diethanolamine; UT-15C; treprostinil diethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Treprostinil diolamine is a stable tricyclic analogue of prostacyclin 3, which promotes the vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . It is primarily used to reduce symptoms in patients with pulmonary arterial hypertension and pulmonary hypertension associated with interstitial lung disease . Treprostinil diolamine is available in various forms, including subcutaneous, intravenous, inhaled, and oral .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of treprostinil involves several key steps, including a Claisen rearrangement reaction . This reaction is performed in a plug flow reactor, which improves yields and selectivity compared to previous methods . The synthesis also involves the use of various reagents and conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of treprostinil diolamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be scalable and efficient, allowing for the production of significant quantities of the compound for medical use.
Análisis De Reacciones Químicas
Types of Reactions: Treprostinil diolamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of treprostinil diolamine include oxidizing agents, reducing agents, and various catalysts . The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently.
Major Products Formed: The major products formed from the chemical reactions of treprostinil diolamine include various analogues and derivatives that retain the core structure of the compound while exhibiting enhanced pharmacological properties .
Aplicaciones Científicas De Investigación
Treprostinil diolamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying prostacyclin analogues and their chemical properties. In biology, it is used to investigate the mechanisms of vasodilation and platelet aggregation inhibition. In medicine, treprostinil diolamine is used to treat pulmonary arterial hypertension and other related conditions . In industry, it is used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The primary mechanism of action of treprostinil diolamine involves the reduction of pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds . This improves systemic oxygen transport and increases cardiac output with minimal alteration of the heart rate . Treprostinil diolamine also inhibits platelet aggregation, further contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to treprostinil diolamine include epoprostenol, iloprost, and beraprost . These compounds are also prostacyclin analogues used to treat pulmonary arterial hypertension and related conditions.
Uniqueness: Treprostinil diolamine is unique due to its stability and versatility in administration routes . Unlike epoprostenol, which has a short half-life and requires continuous infusion, treprostinil diolamine can be administered subcutaneously, intravenously, inhaled, or orally . This provides patients with more treatment options and improves their quality of life.
Propiedades
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRWEUCEXUUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)
![methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B15286348.png)

![Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B15286362.png)


![9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B15286379.png)


![4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15286407.png)

![2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid](/img/structure/B15286414.png)


